2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHHRWFFYKXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258069 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-89-0 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685126-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[1][2] This guide focuses on 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 686126-89-0), a key intermediate whose unique substitution pattern offers significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of a strongly electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a versatile benzyl alcohol functionality makes this compound a subject of considerable interest.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed to equip researchers with the technical insights required for its effective application.

Core Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the foundation of sound scientific work. The core identifiers and key physical properties of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 685126-89-0 | [5][6] |

| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | [7] |

| Molecular Formula | C₉H₉F₃O₂ | [8] |

| Molecular Weight | 206.16 g/mol | [7] |

| Physical Form | Liquid | [7] |

| Purity | Typically ≥97% | [7] |

| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [7] |

Molecular Structure

The structure of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is defined by a benzene ring substituted with three key functional groups at positions 1, 2, and 5. The interplay between these groups dictates the molecule's overall reactivity and utility.

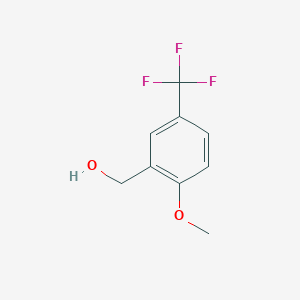

Caption: Structure of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

Synthesis and Manufacturing

The most direct and logical synthetic route to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is via the reduction of its corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1).[9][10][11] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents capable of selectively reducing a carboxylic acid in the presence of other functional groups. A similar protocol has been documented for the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, from its benzoic acid precursor using a borane-tetrahydrofuran complex.[12]

Proposed Synthetic Workflow

The reduction can be efficiently carried out using a borane complex, such as borane-tetrahydrofuran (BH₃·THF), or other selective reducing agents like lithium aluminum hydride (LiAlH₄) under controlled conditions.

Caption: Proposed synthesis of the target compound via carboxylic acid reduction.

Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid

This protocol is based on established chemical principles for similar reductions.[12] Researchers should adapt it based on their specific lab conditions and scale.

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Inerting: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and cool the mixture to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (approx. 2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.

-

Extraction: Add deionized water and extract the product into an organic solvent such as ethyl acetate (2x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Reactivity and Synthetic Utility

The chemical behavior of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is governed by the electronic properties of its substituents and the reactivity of the benzylic alcohol.

-

Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group at the 5-position is a powerful EWG.[1] It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.[13][14]

-

Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the 2-position is a strong EDG.[15] It activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to itself.

-

Benzylic Alcohol (-CH₂OH): This is the primary site of reactivity. It can undergo:

-

Oxidation: To form 2-methoxy-5-(trifluoromethyl)benzaldehyde or the corresponding benzoic acid, depending on the oxidant used. The rate of oxidation is influenced by the ring's electronic nature; EDGs tend to accelerate this process.[4]

-

Esterification/Etherification: The alcohol can react with carboxylic acids (or their derivatives) and alkyl halides to form esters and ethers, respectively.

-

Nucleophilic Substitution: Reaction with hydrohalic acids (like HBr) proceeds via the formation of a benzylic carbocation.[15][16] The stability of this intermediate, and thus the reaction rate, is a complex interplay of the opposing electronic effects of the -OCH₃ and -CF₃ groups.

-

The combination of these features makes the molecule a valuable building block for introducing a substituted trifluoromethylphenyl moiety into larger structures, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][3][17]

Spectroscopic Profile

Characterization of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol relies on standard spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[18]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₂ (Benzylic) | ~4.7 ppm (singlet) | Protons adjacent to an aromatic ring and an oxygen atom. |

| -OH (Alcohol) | Variable, ~2-4 ppm (broad singlet) | Exchangeable proton; shift is concentration and solvent dependent. | |

| -OCH₃ (Methoxy) | ~3.9 ppm (singlet) | Protons of the methoxy group. | |

| Ar-H (Aromatic) | ~7.0-7.6 ppm (multiplet) | Three distinct protons on the aromatic ring, with splitting patterns determined by their coupling constants. | |

| ¹³C NMR | -CH₂ (Benzylic) | ~60-65 ppm | Carbon of the benzylic alcohol. |

| -OCH₃ (Methoxy) | ~56 ppm | Carbon of the methoxy group. | |

| Ar-C (Aromatic) | ~110-160 ppm | Six distinct aromatic carbons, including quaternary carbons attached to substituents. | |

| -CF₃ (Trifluoromethyl) | ~124 ppm (quartet, J ≈ 272 Hz) | Carbon of the trifluoromethyl group, split by the three fluorine atoms. | |

| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of the alcohol hydroxyl group hydrogen bonding. |

| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | Aromatic C-H vibrations. | |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | C-H vibrations of the CH₂ and CH₃ groups. | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Benzene ring stretching vibrations. | |

| C-F Stretch | 1100-1350 cm⁻¹ (strong, multiple bands) | Strong absorptions characteristic of the C-F bonds in the CF₃ group. | |

| C-O Stretch | ~1020-1250 cm⁻¹ | C-O stretching of the alcohol and aryl ether. |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is essential to ensure user safety. The information provided here is a synthesis of typical Safety Data Sheet (SDS) information for structurally related compounds.

-

Hazard Classification: Based on analogous compounds, it is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

-

Handling: Avoid direct contact with the substance. Ensure sufficient ventilation. Do not handle in a confined space.

-

Storage: Store in a cool, well-ventilated area. Keep the container tightly closed. It may be sensitive to light and moisture; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.

-

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.

-

Inhalation: Remove the person to fresh air. In all cases of exposure, seek medical attention.

-

Conclusion and Future Perspectives

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a strategically designed chemical intermediate with significant value for researchers in drug discovery and fine chemical synthesis. Its unique electronic profile—a balance of electron-donating and electron-withdrawing substituents—coupled with a reactive benzylic alcohol handle, provides a versatile platform for constructing complex molecular architectures. The trifluoromethyl group, in particular, is a cornerstone functional group for enhancing the drug-like properties of therapeutic candidates, including metabolic stability and target affinity.[2] As the demand for more sophisticated and effective pharmaceuticals grows, the utility of well-defined, functionalized building blocks like this one will continue to expand, enabling the development of next-generation therapies.

References

- Filo. (2026, January 2). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...

- BenchChem. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- Vedantu. (n.d.). Give the decreasing order of the reaction rates of class 12 chemistry CBSE.

- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.

- ResearchGate. (n.d.). Competition reaction between electron‐donating and withdrawing benzyl alcohols.

- Unknown Source. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.

- Filo. (2025, March 2). Mark the correct increasing order of reactivity of the following compound...

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?

- Beilstein Journals. (n.d.).

- Chemnet. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzyl alcohol,686126-89-0.

- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0.

- Guangzhou Weiba Technology Co., Ltd. (n.d.). 686126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

- Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. (n.d.).

- MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.

- PubChemLite. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzyl alcohol.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum.

- ChemScene. (n.d.).

- Boroncore. (n.d.). 685126-89-0 | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1.

- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid | CAS 4864-01-1 | SCBT.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.

- Cenmed Enterprises. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074).

- J&K Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemscene.com [chemscene.com]

- 6. 685126-89-0 | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | Boroncore [boroncore.com]

- 7. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0 [sigmaaldrich.com]

- 8. 685126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol [weeiboo.com]

- 9. scbt.com [scbt.com]

- 10. cenmed.com [cenmed.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Page loading... [guidechem.com]

- 13. mdpi.com [mdpi.com]

- 14. Mark the correct increasing order of reactivity of the following compound.. [askfilo.com]

- 15. Give the decreasing order of the reaction rates of class 12 chemistry CBSE [vedantu.com]

- 16. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound of significant interest in synthetic chemistry. As a key building block, its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This guide will cover its chemical identity, synthesis, characterization, applications, and essential safety protocols, grounded in established scientific principles and field-proven insights.

Core Chemical Identity and Physicochemical Properties

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is an aromatic alcohol characterized by the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. This substitution pattern creates a unique electronic environment that influences its reactivity and the properties of its derivatives.

Its primary identifier is the Chemical Abstracts Service (CAS) number 685126-89-0 .[1][2][3] Key properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 685126-89-0 | [1][2][3] |

| Molecular Formula | C₉H₉F₃O₂ | [4][5] |

| Molecular Weight | 206.16 g/mol | [3][4][5] |

| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | [3] |

| Synonyms | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | [1] |

| Physical Form | Solid | [3] |

| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [3] |

Synthesis Methodology: A Mechanistic Approach

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is typically achieved through the reduction of its corresponding carboxylic acid or aldehyde. A common and effective method involves the selective reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid.

Causality in Reagent Selection

The choice of reducing agent is critical for achieving high yield and purity. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are often preferred for this transformation.[6] The rationale for this choice is rooted in its chemoselectivity. Borane selectively reduces carboxylic acids to alcohols without affecting other potentially sensitive functional groups on the aromatic ring. This avoids unwanted side reactions and simplifies the purification process. The reaction proceeds via an acyloxyborane intermediate, which is subsequently hydrolyzed to yield the target benzyl alcohol.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is based on established procedures for the reduction of substituted benzoic acids.[6]

-

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Methoxy-5-(trifluoromethyl)benzoic acid and anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the resulting solution in an ice bath to 0°C to control the initial exotherm of the reaction.

-

Reagent Addition: Slowly add a solution of Borane-THF complex (typically 2 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The slow addition is crucial to prevent a runaway reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1.5-2 hours to ensure the reaction goes to completion.[6]

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench the excess borane by the dropwise addition of 6N HCl until gas evolution ceases.[6] This step must be performed with extreme caution in a well-ventilated fume hood.

-

Extraction: Add water and extract the product into an organic solvent like ethyl acetate.[6] Perform multiple extractions to maximize yield.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~7.0-7.8 ppm: Multiplets corresponding to the 3 aromatic protons.~4.7 ppm: A singlet or doublet for the 2 benzylic protons (-CH₂OH).~3.9 ppm: A singlet for the 3 methoxy protons (-OCH₃).~2.0-4.0 ppm (broad): A singlet for the hydroxyl proton (-OH), which may exchange with D₂O. | The chemical shifts are influenced by the electronic effects of the methoxy and trifluoromethyl substituents.[7][8] |

| ¹³C NMR | ~155-160 ppm: Quaternary carbon attached to the methoxy group.~120-135 ppm: Aromatic carbons, including a quartet for the carbon of the CF₃ group due to C-F coupling.~120-130 ppm: Quaternary carbon attached to the CF₃ group.~60-65 ppm: Benzylic carbon (-CH₂OH).~55-60 ppm: Methoxy carbon (-OCH₃). | DEPT-135 or DEPT-90 experiments can help distinguish between CH, CH₂, and CH₃ carbons.[8] |

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group.2850-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.1100-1350 cm⁻¹ (strong): C-F stretching vibrations.1000-1100 cm⁻¹: C-O stretching of the alcohol and ether. | The broad O-H peak is a characteristic feature of alcohols.[8][9] The strong C-F signals confirm the presence of the trifluoromethyl group. |

| Mass Spec. | [M]+: Molecular ion peak at m/z ≈ 206.16.[M-H₂O]+: A fragment corresponding to the loss of water (dehydration), characteristic of benzyl alcohols.[8] | High-resolution mass spectrometry can confirm the elemental composition. |

Applications in Drug Discovery and Advanced Synthesis

The true value of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol lies in its application as a versatile intermediate. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry.

The Role of the Trifluoromethyl Group

Introducing a -CF₃ group into a drug candidate can profoundly enhance its pharmacological properties.[10] This is often referred to as a "bioisosteric replacement" for a methyl group or chlorine atom, but with distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes. This can increase the drug's half-life.[10]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to biological targets.[10]

-

Binding Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic and dipole-dipole interactions within a protein's active site.

Use as a Synthetic Building Block

This benzyl alcohol serves as a precursor for more complex molecules. For instance, analogous structures like 2-Chloro-5-(trifluoromethyl)benzyl alcohol are used as key intermediates in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[6] The hydroxyl group can be easily converted into other functional groups (e.g., halides, ethers, esters) or used in coupling reactions to construct larger molecular scaffolds. It is also a valuable component in the synthesis of advanced agrochemicals, such as herbicides and fungicides, where the fluorinated moiety enhances bioactivity.[11]

Conceptual Application in Lead Optimization

Caption: Role of trifluoromethylation in enhancing drug candidate properties.

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The information below is synthesized from standard Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.[3][4]

-

H302: Harmful if swallowed.[3]

The signal word is Warning .[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment:

-

Wear suitable protective clothing.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles for eye protection.[12]

-

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[12]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound.

-

Store in a cool, well-ventilated area in a tightly closed container.[12]

-

The product may be light-sensitive and hygroscopic; protect from light and moisture.[12]

-

For long-term stability, storing under an inert atmosphere (e.g., Argon) is recommended.[12]

References

-

685126-89-0 | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. Boroncore.[Link]

-

685126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol. Guangzhou Weibo Technology Co., Ltd.[Link]

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection.[Link]

-

Safety Data Sheet for 3M™ Novec™ 2704 Electronic Grade Coating. 3M.[Link]

-

2-methoxy-5-(trifluoromethoxy)benzyl alcohol. PubChemLite.[Link]

- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-Methoxy-4-(trifluoromethyl)benzyl alcohol. MySkinRecipes.[Link]

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

2-Methoxybenzyl alcohol. NIST WebBook.[Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). YouTube.[Link]

-

Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. PubMed Central.[Link]

-

What is Benzyl Alcohol used for? Patsnap Synapse.[Link]

-

Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Prakash Chemicals International Pvt. Ltd.[Link]

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0 [sigmaaldrich.com]

- 2. 685126-89-0 | 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | Boroncore [boroncore.com]

- 3. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0 [sigmaaldrich.com]

- 4. 685126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol [weeiboo.com]

- 5. 2-METHOXY-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Methoxybenzyl alcohol [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 12. cn.canbipharm.com [cn.canbipharm.com]

2-Methoxy-5-(trifluoromethyl)benzyl alcohol molecular weight

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its fundamental properties, explore logical synthetic pathways, and discuss its strategic application in the development of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Strategic Value of Fluorination and Methoxy Substitution

2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 685126-89-0) is a key synthetic intermediate whose utility is derived from the specific placement of its functional groups on the benzene ring. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Its presence can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Simultaneously, the ortho-methoxy (-OCH3) group is an electron-donating group that can influence the molecule's conformation and reactivity. It can participate in hydrogen bonding and modulate the electronic environment of the aromatic ring, providing chemists with a handle to fine-tune molecular interactions. The benzyl alcohol moiety itself serves as a convenient anchor point for a wide array of chemical transformations. This guide will explore how these features are harnessed in practical applications.

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 206.16 g/mol | [3] |

| Chemical Formula | C₉H₉F₃O₂ | [3] |

| CAS Number | 685126-89-0 | [4] |

| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N |

Below is a diagram illustrating the chemical structure.

Caption: Structure of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes may exist, a common and reliable method for preparing substituted benzyl alcohols is the reduction of the corresponding benzoic acid. This approach is efficient and leverages readily available starting materials. A plausible and scalable synthesis for 2-Methoxy-5-(trifluoromethyl)benzyl alcohol involves the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of the target compound.

Causality and Experimental Choices:

-

Choice of Reductant: Borane-tetrahydrofuran complex (BH₃·THF) is selected for its high selectivity in reducing carboxylic acids to primary alcohols in the presence of other functional groups, such as the trifluoromethyl and ether moieties.[5] Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane complexes offer a safer reaction profile and simpler workup procedure.

-

Inert Atmosphere: The reaction is conducted under an inert nitrogen (N₂) atmosphere to prevent the reaction of the highly reactive borane complex with atmospheric moisture and oxygen, which would otherwise quench the reagent and reduce yield.

-

Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, effectively solubilizes the borane complex, and is stable under the reaction conditions.

-

Quenching: The addition of hydrochloric acid (HCl) serves two purposes: it safely neutralizes any unreacted borane complex and protonates the intermediate borate ester to liberate the final benzyl alcohol product.

-

Purification: Standard workup and purification via column chromatography are necessary to remove inorganic salts and any potential byproducts, ensuring a high-purity final product suitable for subsequent applications.

Core Applications in Drug Discovery and Agrochemicals

The true value of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol lies in its role as a versatile scaffold for building more complex molecules. Its functional groups provide multiple points for diversification.

Conceptual Application as a Synthetic Building Block:

Caption: Role as a versatile intermediate in synthetic chemistry.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for other groups and can enhance drug efficacy.[2] For example, a related intermediate, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is a precursor in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, which are investigated for treating dyslipidemia.[5] The benzyl alcohol can be oxidized to an aldehyde for use in reductive amination reactions or converted to a benzyl halide for alkylation of various nucleophiles, forming the core of new drug candidates.

-

Agrochemical Development: The -CF₃ group is a common feature in modern pesticides and herbicides, contributing to their potency and stability.[2][6] This benzyl alcohol serves as a valuable starting material for creating new crop protection agents with improved performance profiles.

-

Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this molecule a candidate for incorporation into specialty polymers and liquid crystals.[2]

Experimental Protocols

Safe Handling and Storage

Adherence to safety protocols is paramount when working with this or any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7]

-

Ventilation: Handle the compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid direct contact with the substance. Prevent the formation of dust in the air.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.

Protocol: Reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid

This protocol is a representative procedure based on established methods for similar substrates.[5]

-

Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: Add 2-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF to the flask. Stir until all solids are dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reductant Addition: Slowly add a solution of borane-tetrahydrofuran complex (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 1.5-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.

-

Extraction: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

Quality Control

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of proton- or carbon-containing impurities. ¹⁹F NMR is particularly crucial for verifying the integrity of the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Hazard Management and Safety Profile

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is classified with specific hazards that require careful management.

| Hazard Statement | Description | GHS Code | Source(s) |

| H302 | Harmful if swallowed. | GHS07 | |

| H315 | Causes skin irritation. | GHS07 | [9] |

| H319 | Causes serious eye irritation. | GHS07 | [9] |

| H335 | May cause respiratory irritation. | GHS07 | [9] |

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor if irritation persists.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Conclusion

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a high-value synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its unique combination of a trifluoromethyl group, a methoxy group, and a reactive benzyl alcohol moiety provides a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for any researcher aiming to effectively utilize this versatile chemical building block.

References

-

2-Methoxy-5-(trifluoromethyl)benzyl alcohol, 685126-89-0. (n.d.). Guangzhou Weibo Technology Co., Ltd. Retrieved from [Link][9]

-

2-Methoxy-4-(trifluoromethyl)benzyl alcohol. (n.d.). MySkinRecipes. Retrieved from [Link][6]

-

Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-METHOXY-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: [m.chemicalbook.com]

- 4. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol | 685126-89-0 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. 685126-89-0,2-Methoxy-5-(trifluoromethyl)benzyl alcohol [weeiboo.com]

2-Methoxy-5-(trifluoromethyl)benzyl alcohol structure

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 685126-89-0), a fluorinated aromatic alcohol of significant interest to researchers in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the benzyl scaffold imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the reduction of its corresponding benzoic acid, outlines its predicted spectroscopic profile based on analogous structures, discusses its applications, and provides essential safety and handling information.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacological profile of a lead compound. The trifluoromethyl (-CF₃) group, in particular, is frequently employed to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1] The electron-withdrawing nature of the -CF₃ group can significantly alter the pKa of nearby functionalities and influence intermolecular interactions.

When combined with an electron-donating methoxy (-OCH₃) group, as seen in 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a unique electronic environment is created on the aromatic ring. This substitution pattern makes the molecule a versatile intermediate, allowing for selective functionalization and incorporation into a wide range of target molecules, from kinase inhibitors to agrochemicals.[2] This guide serves as a technical resource for scientists looking to synthesize, characterize, and utilize this important chemical building block.

Physicochemical and Structural Properties

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a stable, solid organic compound under standard laboratory conditions. Its key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [2-Methoxy-5-(trifluoromethyl)phenyl]methanol | [3] |

| CAS Number | 685126-89-0 | [3] |

| Molecular Formula | C₉H₉F₃O₂ | [3] |

| Molecular Weight | 206.16 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [3] |

Note: A specific melting point is not widely reported in publicly available literature or supplier documentation.

Synthesis and Mechanistic Considerations

The most direct and reliable route to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is the reduction of the corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1). While several reducing agents can accomplish this transformation, borane complexes and lithium aluminum hydride (LiAlH₄) are the most effective.

Choice of Reducing Agent: A Mechanistic Rationale

-

Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is highly effective for the reduction of carboxylic acids to primary alcohols.[4] Its key advantage is its high chemoselectivity; it will not reduce esters, amides, or nitro groups under standard conditions, which is beneficial in more complex syntheses. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the alcohol.[4]

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an exceptionally powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and many other functional groups.[5] The reaction mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by reduction to the alcohol.[3] While highly effective, its high reactivity necessitates stringent anhydrous conditions and careful quenching procedures due to its violent reaction with water.

For the specific synthesis of the title compound from its benzoic acid precursor, the BH₃·THF method is often preferred in a research setting due to its milder conditions and simpler workup. The following protocol is adapted from a well-established procedure for a structurally analogous reduction.[4]

Detailed Experimental Protocol: Synthesis via Borane Reduction

This protocol describes the reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

dot

Caption: Workflow for the synthesis of the target compound.

Materials & Reagents:

-

2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq)

-

6 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for TLC and column elution (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex (2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 2-4 hours.

-

Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add 6 N HCl dropwise to quench the excess borane complex. Vigorous hydrogen gas evolution will be observed. Continue adding HCl until gas evolution ceases.

-

Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.

-

Confirmation: Confirm the identity and purity of the final product via NMR spectroscopy and Mass Spectrometry.

Predicted Spectroscopic Profile

dot

Caption: Chemical structure of the target compound.

-

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ ~7.55 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C6, adjacent to the -CF₃ group. It will appear as a doublet due to coupling with the C4 proton, with potential long-range coupling.

-

δ ~7.45 ppm (dd, J ≈ 8.5, 2 Hz, 1H): Aromatic proton at C4, coupled to both C3 and C6 protons.

-

δ ~6.95 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C3, ortho to the electron-donating methoxy group, showing coupling to the C4 proton.

-

δ ~4.70 ppm (s, 2H): Benzylic methylene protons (-CH₂OH). This may appear as a doublet if coupled to the hydroxyl proton, which can be exchanged with D₂O.

-

δ ~3.90 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent.

-

-

¹³C NMR (predicted, in CDCl₃, 101 MHz):

-

δ ~158-160 ppm: Aromatic carbon C2, attached to the methoxy group.

-

δ ~135-138 ppm: Aromatic carbon C1, attached to the benzylic alcohol.

-

δ ~128-130 ppm (q, J ≈ 33 Hz): Aromatic carbon C5, attached to the -CF₃ group. The quartet splitting is due to coupling with the three fluorine atoms.

-

δ ~124-126 ppm (q, J ≈ 272 Hz): Carbon of the trifluoromethyl group (-CF₃). This will be a large quartet.

-

δ ~122-124 ppm (q, J ≈ 4 Hz): Aromatic carbon C4.

-

δ ~118-120 ppm (q, J ≈ 4 Hz): Aromatic carbon C6.

-

δ ~110-112 ppm: Aromatic carbon C3.

-

δ ~60-62 ppm: Benzylic carbon (-CH₂OH).

-

δ ~55-56 ppm: Methoxy carbon (-OCH₃).

-

-

Infrared (IR) Spectroscopy (predicted):

-

~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~3000-2850 cm⁻¹: C-H stretches from aromatic and aliphatic groups.

-

~1600, 1500 cm⁻¹: C=C aromatic ring stretches.

-

~1300-1100 cm⁻¹ (strong): C-F stretches from the trifluoromethyl group.

-

~1250, 1030 cm⁻¹: C-O stretches from the ether and alcohol.

-

-

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 206.

-

[M-H₂O]+: A common fragmentation pattern for benzyl alcohols, expected at m/z = 188.

-

Applications in Research and Drug Development

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is not typically an end-product but rather a crucial intermediate for building more complex molecules. Its bifunctional nature (an alcohol for nucleophilic/electrophilic reactions and an activated aromatic ring) allows its use in various synthetic strategies.

-

Pharmaceutical Scaffolding: The compound can be used as a key fragment in the synthesis of novel drug candidates. The alcohol can be oxidized to an aldehyde for reductive aminations or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions, enabling the attachment of the substituted benzyl moiety to a core scaffold.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the unique properties imparted by the methoxy and trifluoromethyl groups are advantageous in the development of new herbicides and fungicides.[2]

-

Protecting Group Chemistry: In carbohydrate chemistry, trifluoromethylated benzyl groups have been investigated as protecting groups that can influence the stereoselectivity of glycosylation reactions.[6]

Safety and Handling

As a laboratory chemical, 2-Methoxy-5-(trifluoromethyl)benzyl alcohol should be handled with appropriate care, following standard safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a strategically important building block for chemical synthesis. Its preparation from the corresponding benzoic acid is straightforward using established reduction methodologies. While detailed experimental characterization data is not widely published, its spectroscopic properties can be reliably predicted, allowing for its confident identification and use in research. Its unique combination of functional groups ensures its continued relevance in the discovery and development of new molecules in the pharmaceutical and agrochemical industries.

References

- (US10745334B2) Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.

- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.).

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).

- 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. MySkinRecipes.

- What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?. Guidechem.

- (CN101913997A) Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

- Supporting Information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- CAS 685126-89-0. Sigma-Aldrich.

- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol AldrichCPR. Sigma-Aldrich.

- (CN102731269B) Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.

- 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. Sigma-Aldrich.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

- (2-Methoxy-5-methylphenyl)(phenyl)methanol. PubChem.

- Organic Syntheses Procedure. (n.d.).

- Appendix B.

- Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry.

- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl

- 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy.

- (2-(Trifluoromethyl)phenyl)methanol. Chemsrc.

- (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol.

- (US3523978A) Process for the purification of benzyl alcohol.

Sources

- 1. achmem.com [achmem.com]

- 2. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

- 3. prepp.in [prepp.in]

- 4. Page loading... [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Introduction

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, offering detailed, field-proven protocols and an analysis of the chemical principles underpinning each methodology.

Strategic Approaches to Synthesis

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol can be approached through several strategic disconnections. The most common and practical routes, which will be explored in detail, involve the reduction of a carbonyl group at the benzylic position or the formation of the carbon skeleton through a Grignard reaction. The choice of a specific route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

The three primary synthetic strategies are:

-

Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid: A robust and high-yielding method that leverages a common and often commercially available starting material.

-

Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A direct and efficient conversion, ideal when the corresponding aldehyde is readily accessible.

-

Grignard Reaction of a Halogenated Precursor with Formaldehyde: A versatile method for constructing the carbon framework, particularly useful when the benzoic acid or aldehyde is not easily obtainable.

The following sections will provide a detailed examination of each of these synthetic pathways, complete with step-by-step protocols and expert insights into the critical parameters for success.

Synthesis Route 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid

This is arguably one of the most reliable methods for the preparation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the successful and safe execution of this reaction. While several hydride reagents can effect this transformation, Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are the most commonly employed.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces carboxylic acids to primary alcohols.[1] However, it is pyrophoric and reacts violently with water and other protic solvents, necessitating strictly anhydrous reaction conditions and careful handling. The workup procedure for LiAlH₄ reactions also requires careful quenching to manage the reactive aluminum byproducts.[2]

-

Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is a milder and more selective reducing agent compared to LiAlH₄. It is particularly effective for the reduction of carboxylic acids and is generally considered safer to handle.[3] The reaction typically proceeds under milder conditions and the workup is often more straightforward.

For this guide, we will detail a protocol analogous to the reduction of a similar substrate, 2-Chloro-5-(trifluoromethyl)benzoic acid, which has been shown to proceed in high yield using a borane-tetrahydrofuran complex.[3]

Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex

dot

Caption: Reduction of a benzoic acid to a benzyl alcohol.

Materials:

-

2-Methoxy-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the benzoic acid in anhydrous THF (approximately 5-10 mL per gram of acid).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add the borane-tetrahydrofuran complex (2.0-2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

-

Carefully and slowly quench the reaction by the dropwise addition of 2 M HCl until the evolution of gas ceases.

-

Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-Methoxy-5-(trifluoromethyl)benzyl alcohol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

| Parameter | Typical Value |

| Reactant Ratio | 1 : 2.0-2.5 (Acid : BH₃·THF) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | >85% |

Synthesis Route 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

This route is highly efficient and straightforward, provided the starting aldehyde is readily available from commercial sources or can be synthesized in-house. The reduction of an aldehyde to a primary alcohol is a mild and selective transformation.

Causality Behind Experimental Choices

Sodium borohydride (NaBH₄) is the reagent of choice for this reduction.[4][5]

-

Sodium Borohydride (NaBH₄): It is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[4][6] Unlike LiAlH₄, it is stable in protic solvents such as methanol and ethanol, making it much more convenient and safer to handle.[4] The reaction can typically be carried out at room temperature with a simple workup procedure.

Experimental Protocol: Reduction using Sodium Borohydride

dot

Caption: Reduction of a benzaldehyde to a benzyl alcohol.

Materials:

-

2-Methoxy-5-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate or Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

-

The resulting 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is often of high purity, but can be further purified by column chromatography if necessary.

| Parameter | Typical Value |

| Reactant Ratio | 1 : 1.0-1.5 (Aldehyde : NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% |

Synthesis Route 3: Grignard Reaction with Formaldehyde

This approach involves the formation of a new carbon-carbon bond and is a powerful tool for constructing the benzyl alcohol moiety from a suitable aryl halide. The key starting material for this route is 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

Causality Behind Experimental Choices

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[7]

-

Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent generates a highly nucleophilic organomagnesium species (the Grignard reagent).[7]

-

Reaction with Formaldehyde: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form a primary alcohol after an aqueous workup.[7]

Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly basic and will be quenched by any protic species.

Experimental Protocol: Grignard Synthesis

dot

Caption: Grignard synthesis of a benzyl alcohol.

Materials:

-

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Paraformaldehyde (as a source of formaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. Gentle warming may be necessary to start the reaction.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, which is then bubbled through the cooled Grignard solution. Alternatively, the Grignard reagent can be added to a suspension of paraformaldehyde in THF.

-

After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

| Parameter | Typical Value |

| Reactant Ratio | 1.2 : 1 (Mg : Aryl Bromide) |

| Solvent | Anhydrous THF |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% |

Characterization of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons, the methylene protons of the benzyl group, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The methylene protons will likely appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift can be concentration-dependent.

-

¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-O stretching and aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of water or the benzylic fragment.

Conclusion

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol can be successfully achieved through several reliable and well-established synthetic routes. The reduction of the corresponding benzoic acid or benzaldehyde offers high yields and operational simplicity, with the choice between them often dictated by the commercial availability of the starting materials. The Grignard synthesis provides a versatile alternative for constructing the molecule from a halogenated precursor. The selection of the optimal route will depend on a careful consideration of factors such as starting material cost, scalability, and the specific requirements of the research or development program. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical intermediate.

References

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

-

2-methoxy-5-(trifluoromethoxy)benzyl alcohol. (n.d.). PubChemLite. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved from [Link]

-

Spectra Problem #6 Solution. (n.d.). Retrieved from [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

2-Bromo-1-methyl-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Workup [chem.rochester.edu]

- 3. Page loading... [guidechem.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.wisc.edu [chem.wisc.edu]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Starting Materials and Synthetic Strategies

Introduction

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecular architectures with enhanced biological activity. This guide provides an in-depth exploration of the primary starting materials and synthetic methodologies for the preparation of this versatile compound, tailored for researchers and professionals in drug development and chemical synthesis.

This document will delve into three principal synthetic pathways, each originating from a distinct and commercially available starting material. We will examine the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid, the reduction of 2-methoxy-5-(trifluoromethyl)benzaldehyde, and the synthesis from 2-bromo-1-methoxy-4-(trifluoromethyl)benzene via an organometallic intermediate. Each section will provide a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction's success.

Synthetic Pathway 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, 2-Methoxy-5-(trifluoromethyl)benzoic acid serves as a readily available starting material.[1][2][3][4]

Reaction Mechanism and Reagent Selection

The direct reduction of a carboxylic acid requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes such as borane-tetrahydrofuran (BH₃·THF).

-

Lithium Aluminum Hydride (LiAlH₄): This is a very potent and versatile reducing agent. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and careful handling due to its pyrophoric nature.

-

Borane-Tetrahydrofuran (BH₃·THF): This reagent offers a milder and often more selective alternative to LiAlH₄. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then hydrolyzed to the alcohol. This method is particularly useful when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule.[5]

The choice between these reagents often depends on the scale of the reaction, the presence of other functional groups, and safety considerations.

Experimental Protocol (using BH₃·THF)

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution of the carboxylic acid.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol. Following this, slowly add 1 M hydrochloric acid until the evolution of hydrogen gas ceases.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Reduction of Carboxylic Acid

| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |

| Reactivity | High | Moderate |

| Selectivity | Low | High |

| Solvents | Anhydrous Ether, THF | THF |

| Workup | Careful quenching with water/acid | Quenching with methanol/acid |

| Safety | Pyrophoric, reacts violently with water | Toxic, flammable |

Workflow Diagram: Carboxylic Acid Reduction

Caption: Synthetic workflow for the reduction of a carboxylic acid.

Synthetic Pathway 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde